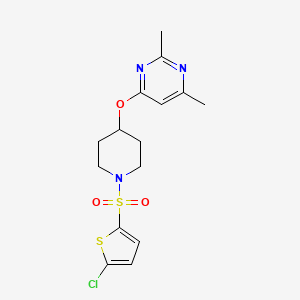
4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a synthetic organic compound that features a pyrimidine core substituted with a piperidine ring and a chlorothiophene moiety
准备方法
The synthesis of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps:
Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the chlorothiophene moiety: The chlorothiophene group is introduced via a sulfonylation reaction, where the piperidine intermediate reacts with 5-chlorothiophene-2-sulfonyl chloride under basic conditions.
Coupling with the pyrimidine core: The final step involves the coupling of the piperidine-chlorothiophene intermediate with a 2,6-dimethylpyrimidine derivative, typically using a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
科学研究应用
4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs, with modifications to its structure aimed at improving efficacy and reducing side effects.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
作用机制
The mechanism of action of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target of the compound.
相似化合物的比较
Similar compounds to 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine include:
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds share the sulfonamide functional group and have similar biological activities.
Schiff bases derived from piperidin-4-yl ethanamine: These compounds have a similar piperidine core and are used in various biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-10-9-14(18-11(2)17-10)22-12-5-7-19(8-6-12)24(20,21)15-4-3-13(16)23-15/h3-4,9,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZKBCHNVHPVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
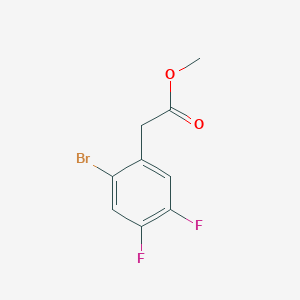
![methyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2430602.png)
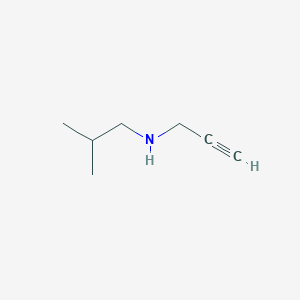

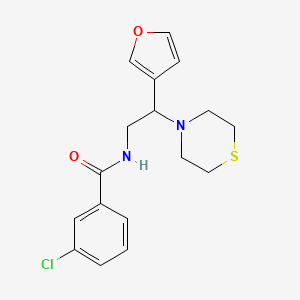
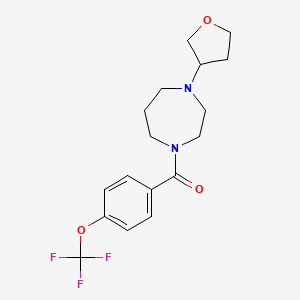
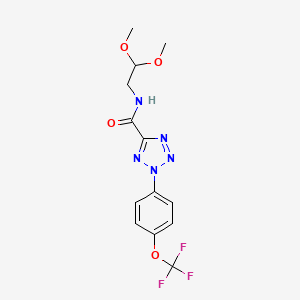
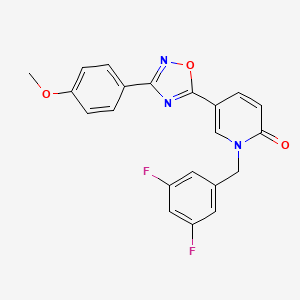
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2430610.png)
![methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2430611.png)
![{1,8-Dioxaspiro[4.5]decan-2-yl}methanol](/img/structure/B2430612.png)



